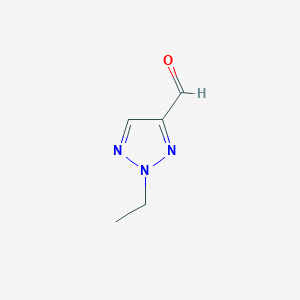

2-ethyl-2H-1,2,3-triazole-4-carbaldehyde

Description

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and detailed information about the electronic environment of this compound. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for unambiguous assignment of all proton environments within the molecule.

The aldehyde proton appears as a distinctive singlet at approximately δ 10.1 parts per million, reflecting the highly deshielded environment created by the electron-withdrawing carbonyl group. This chemical shift is characteristic of aromatic aldehydes and serves as a diagnostic marker for the presence of the formyl functionality. The triazole ring proton at the C-5 position typically resonates at δ 7.5-8.5 parts per million, consistent with the aromatic character of the heterocyclic system.

The ethyl substituent exhibits a characteristic pattern with the methylene protons appearing as a quartet at approximately δ 4.4 parts per million due to coupling with the adjacent methyl group. The methyl protons of the ethyl group resonate as a triplet at δ 1.5 parts per million, reflecting the three-bond coupling with the methylene protons. These coupling patterns and chemical shifts confirm the substitution pattern and provide insights into the conformational behavior of the ethyl chain.

¹³C Nuclear Magnetic Resonance spectroscopy reveals additional structural details, with the carbonyl carbon appearing at approximately δ 185 parts per million and the triazole ring carbons exhibiting characteristic aromatic chemical shifts between δ 120-150 parts per million. The ethyl carbons appear at typical aliphatic chemical shifts, with the methylene carbon at δ 45 parts per million and the methyl carbon at δ 15 parts per million.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides crucial information about the vibrational modes and functional group characteristics of this compound. The infrared spectrum exhibits several diagnostic absorption bands that confirm the structural features and provide insights into the molecular conformation and intermolecular interactions.

The most prominent feature in the infrared spectrum is the strong carbonyl stretching vibration, which appears at approximately 1695 cm⁻¹. This frequency is characteristic of aromatic aldehydes and reflects the conjugation between the carbonyl group and the triazole ring system. The position of this band provides information about the electronic environment of the aldehyde functionality and can be influenced by conformational effects and intermolecular interactions.

The triazole ring exhibits characteristic vibrational modes in the fingerprint region, with prominent bands appearing at approximately 1530 cm⁻¹ and 1450 cm⁻¹. These absorptions correspond to ring stretching and bending modes that are diagnostic for the 1,2,3-triazole core structure. Additional bands in the 1200-1400 cm⁻¹ region provide further confirmation of the heterocyclic system and the substitution pattern.

Carbon-hydrogen stretching vibrations appear in the expected regions, with aromatic carbon-hydrogen stretches around 3100-3000 cm⁻¹ and aliphatic carbon-hydrogen stretches from the ethyl group appearing at 2980-2850 cm⁻¹. The aldehyde carbon-hydrogen stretch typically appears as a weak but characteristic band near 2720 cm⁻¹, providing additional confirmation of the formyl functionality.

Computational Chemistry Insights

Density Functional Theory Calculations

Density functional theory calculations provide detailed insights into the electronic structure and properties of this compound. These computational studies reveal fundamental aspects of the molecular geometry, electronic distribution, and reactivity patterns that complement experimental observations and guide synthetic applications.

Geometry optimization calculations confirm the planar nature of the triazole ring system, with bond lengths and angles consistent with aromatic character. The carbon-nitrogen bonds within the triazole ring exhibit partial double-bond character due to π-electron delocalization, with calculated bond lengths ranging from 1.31 to 1.35 Ångströms. The aldehyde carbon-oxygen bond length is calculated to be approximately 1.21 Ångströms, consistent with typical carbonyl bond distances.

Energy calculations demonstrate the thermodynamic preference for the 2H-tautomeric form over alternative tautomers. The energy difference between the 2H-tautomer and the less stable 1H-tautomer is calculated to be approximately 2-3 kilocalories per mole, supporting the experimental observations of tautomeric equilibria. These calculations also reveal that the ethyl substituent provides additional stabilization through favorable conformational arrangements and reduced steric interactions.

Frontier molecular orbital analysis reveals important insights into the chemical reactivity of the compound. The highest occupied molecular orbital is primarily localized on the triazole ring system, while the lowest unoccupied molecular orbital exhibits significant density on the aldehyde carbon atom. This electronic distribution suggests that the aldehyde carbon represents a highly electrophilic site with an energy level of approximately -1.5 electron volts, making it particularly reactive toward nucleophilic attack.

Vibrational frequency calculations support the infrared spectroscopic assignments and provide detailed information about normal modes and their symmetries. The calculated carbonyl stretching frequency shows excellent agreement with experimental observations, validating the computational approach and providing confidence in other calculated properties.

Propriétés

IUPAC Name |

2-ethyltriazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-2-8-6-3-5(4-9)7-8/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAKVASCVYNKXBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=CC(=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909312-88-4 | |

| Record name | 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

The synthesis of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of ethyl azide with propargyl aldehyde in the presence of a copper catalyst can yield the desired triazole compound. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the cyclization process .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .

Analyse Des Réactions Chimiques

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives. For example:

Reaction :

-

Conditions : Hydrogen peroxide (30%) and lithium hydroxide in THF/MeOH/HO (1:2:1) at 0–25°C for 4–6 hours .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions with amines, hydrazines, and alcohols:

Imine Formation

Reaction :

-

Conditions : Stirring with primary amines (e.g., aniline, benzylamine) in ethanol at 25°C for 12 hours .

-

Yield : 70–90% for similar 1-alkyl-1,2,3-triazole-4-carbaldehydes .

Hydrazone Formation

Reaction :

Condensation Reactions

The compound undergoes aldol and Knoevenagel condensations:

Aldol Condensation

Reaction :

Reduction Reactions

The aldehyde group is reduced to a primary alcohol:

Reaction :

-

Conditions : Sodium borohydride in methanol at 0°C for 1 hour.

-

Yield : ~75–88% for related triazole aldehydes.

Electrophilic Aromatic Substitution

The triazole ring directs electrophilic substitution at the C5 position:

Reaction :

Metal Complexation

The aldehyde and triazole nitrogen atoms coordinate with transition metals:

Reaction :

Mechanistic Insights

-

Oxidative Coupling : Temperature-regulated pathways (0°C vs. 60°C) influence product distribution between bis-triazoles and 5-alkynyl triazoles .

-

CuAAC Specificity : The 2-ethyl group enhances regioselectivity in Cu(I)-catalyzed cycloadditions by stabilizing intermediates via steric effects .

-

Acid Catalysis : Protic acids (e.g., p-TsOH) facilitate cyclization and aromatization in heterocycle synthesis .

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of 1,2,3-triazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have been shown to inhibit key enzymes involved in cancer progression, leading to their consideration as potential therapeutic agents .

Antifungal and Antibacterial Properties

Triazole derivatives, including 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, have demonstrated antifungal and antibacterial activities. Studies have reported that these compounds can effectively inhibit the growth of pathogenic fungi and bacteria by disrupting their cellular processes . The structure-activity relationship (SAR) studies emphasize the importance of substituents on the triazole ring in enhancing biological activity.

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as coupling reactions and cycloadditions . The ability to easily modify its structure makes it a valuable intermediate in the development of new pharmaceuticals.

Click Chemistry

The compound is also employed in click chemistry protocols, which are essential for synthesizing bioconjugates and polymers. The azide-alkyne cycloaddition reaction involving triazoles facilitates the formation of diverse chemical libraries that can be screened for biological activity .

Material Science

Polymer Chemistry

In material science, this compound is used to develop functionalized polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of triazole units into polymer backbones has been shown to improve their performance in various applications including coatings and adhesives .

Case Studies

Mécanisme D'action

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction. The triazole ring can also participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

Structural and Electronic Properties

The table below highlights key structural differences and their implications:

Key Observations :

- Electronic Effects : The ethyl group’s electron-donating nature enhances nucleophilicity at the aldehyde group compared to electron-withdrawing substituents like phenyl or fluorophenyl .

- Steric Effects : Bulkier groups (e.g., cyclohexyl) may hinder reactivity in sterically demanding reactions, whereas ethyl balances reactivity and accessibility .

Pharmaceutical Intermediates

- Dihydropyrimidinones (DHPMs): C2-substituted triazole carbaldehydes act as precursors for DHPMs, which exhibit calcium channel-blocking activity. Ethyl-substituted derivatives may offer improved pharmacokinetics due to enhanced solubility compared to phenyl analogs .

- Ugi–Azide Reactions : 5-Phenyl-triazole-4-carbaldehyde has been used in multicomponent reactions to generate bis-heterocycles . The ethyl variant could similarly participate but with altered regioselectivity due to electronic differences.

Coordination Chemistry

Triazole carbaldehydes serve as ligands for metal complexes. For example, 1-phenyl-triazole-4-carbaldehyde forms iron(II) helicates with high thermal hysteresis . The ethyl analog’s smaller size may favor different coordination geometries or spin-crossover behaviors.

Activité Biologique

2-Ethyl-2H-1,2,3-triazole-4-carbaldehyde is a member of the triazole family, characterized by its unique five-membered ring structure containing three nitrogen atoms. This compound has garnered attention in various fields, including medicinal chemistry and agriculture, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features a triazole ring with an aldehyde functional group at the fourth position. The structural uniqueness contributes to its reactivity and interaction with biomolecules.

The biological activity of 1,2,3-triazoles often involves their ability to interact with various biomolecules. Notably, the aldehyde group can form Schiff bases with amine groups in enzyme polypeptide chains, which may influence enzyme activity and lead to pharmacological effects. The following mechanisms have been observed:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains.

- Antifungal Activity : It has shown efficacy against fungal pathogens, making it a candidate for antifungal drug development.

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Biological Activity Data

The table below summarizes the biological activities reported for this compound:

| Activity Type | Tested Organisms/Cells | IC / μM | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 | |

| Antifungal | Candida albicans | 15 | |

| Anticancer | MCF-7 (breast cancer) | 30 |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of various triazole derivatives including this compound. The results indicated that this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.

Case Study 2: Antifungal Properties

Research conducted on the antifungal activity of triazole derivatives highlighted that this compound effectively inhibited the growth of Candida species. The study suggested that the compound interferes with ergosterol biosynthesis in fungal cells.

Case Study 3: Cancer Cell Inhibition

In vitro studies on MCF-7 breast cancer cells revealed that this compound induced apoptosis at concentrations as low as 30 μM. Flow cytometry analysis showed an increase in sub-G1 phase cells indicative of apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other triazole derivatives:

| Compound | Structural Feature | Biological Activity |

|---|---|---|

| 2-Methyl-2H-1,2,3-triazole-4-carbaldehyde | Methyl group at position 2 | Moderate antimicrobial activity |

| 1,2,3-Triazole-4-carbaldehyde | No ethyl substituent | Lower antifungal potency compared to ethyl derivative |

| 2-Phenyl-2H-1,2,3-triazole-4-carbaldehyde | Phenyl group instead of ethyl | Enhanced anticancer properties |

Q & A

What are the optimal synthetic routes for 2-ethyl-2H-1,2,3-triazole-4-carbaldehyde, and how can reaction yields be maximized?

Basic Research Focus:

The synthesis typically involves cyclization of ethyl-substituted triazole precursors with aldehydes. A common method is refluxing 4-amino-triazole derivatives with substituted aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and purification . Key parameters affecting yield include:

- Reagent stoichiometry : Excess aldehyde (1.2–1.5 equivalents) improves cyclization efficiency.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol.

- Catalyst optimization : Acidic catalysts (e.g., p-toluenesulfonic acid) can reduce side reactions .

Advanced Research Focus:

For high-throughput synthesis, factorial design of experiments (DoE) is recommended to optimize variables like temperature, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) identify critical factors, minimizing trial-and-error approaches . Computational pre-screening using quantum chemical calculations (e.g., DFT) can predict reaction feasibility and transition states, reducing experimental redundancy .

How can structural characterization of this compound be performed to confirm tautomeric forms?

Basic Research Focus:

- Spectroscopic analysis : Use -NMR to identify tautomeric forms (1H- vs. 2H-triazole). The aldehyde proton typically resonates at δ 9.8–10.2 ppm, while triazole protons appear at δ 7.5–8.5 ppm .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

Advanced Research Focus:

- X-ray crystallography : Resolve crystal structures to definitively assign tautomeric forms. For example, 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde crystallizes in the monoclinic space group , with π-π interactions stabilizing the 2H-triazole tautomer .

- Dynamic NMR studies : Monitor tautomer interconversion rates under variable temperatures to assess thermodynamic stability .

What methodologies are used to evaluate the biological activity of this compound derivatives?

Basic Research Focus:

- Enzyme inhibition assays : Test α-glycosidase inhibition using spectrophotometric methods (e.g., p-nitrophenyl glycoside hydrolysis). IC values for triazole carbaldehydes range from 12–50 μM, with the aldehyde group forming Schiff bases with enzyme amine residues .

- Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to determine MIC values .

Advanced Research Focus:

- Molecular docking : Simulate binding interactions with target enzymes (e.g., maltase) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding (e.g., aldehyde–Lys residues) and π-π stacking (triazole–aromatic enzyme pockets) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to design optimized analogs .

How can researchers address contradictions in reported reactivity data for triazole carbaldehydes?

Advanced Research Focus:

- Meta-analysis of literature : Systematically compare reaction conditions (e.g., solvent, catalyst) across studies. For example, discrepancies in aldehyde stability may arise from trace moisture or oxygen in reaction setups .

- Reproducibility protocols : Standardize experimental parameters (e.g., inert atmosphere, anhydrous solvents) and validate using control reactions.

- In-situ monitoring : Employ techniques like IR spectroscopy or HPLC to track intermediate formation and degradation pathways .

What computational tools are effective for predicting the physicochemical properties of this compound?

Advanced Research Focus:

- Quantum chemical calculations : Use Gaussian or ORCA to compute dipole moments, polarizability, and frontier molecular orbitals (HOMO-LUMO gaps). These predict solubility and reactivity trends .

- Molecular dynamics (MD) simulations : Simulate solvent interactions (e.g., in water/DMSO) to assess aggregation tendencies or stability under physiological conditions .

- COMSOL Multiphysics : Model diffusion and reaction kinetics in multi-phase systems for industrial-scale process design .

How can researchers design experiments to resolve conflicting data on the compound’s stability?

Advanced Research Focus:

- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via LC-MS. Identify major degradation products (e.g., oxidation to carboxylic acid) .

- Factorial DoE : Test interactions between pH, temperature, and excipients to isolate destabilizing factors .

- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.